molecular formula C16H30N2OS B2531391 3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one CAS No. 1421492-43-4

3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one

Cat. No.: B2531391
CAS No.: 1421492-43-4
M. Wt: 298.49
InChI Key: SKKRAUQYTBGRHX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one is a complex organic compound that features a unique structure combining a thiazepane ring with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor to form the thiazepane ring.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the thiazepane and pyrrolidine intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding thiazepane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine: This compound shares a similar pyrrolidine moiety but lacks the thiazepane ring.

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This compound features a pyridine ring instead of the thiazepane and pyrrolidine moieties.

Uniqueness

The uniqueness of 3,3-Dimethyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)butan-1-one lies in its combined thiazepane and pyrrolidine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2OS/c1-16(2,3)11-15(19)18-9-6-10-20-13-14(18)12-17-7-4-5-8-17/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKRAUQYTBGRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCSCC1CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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